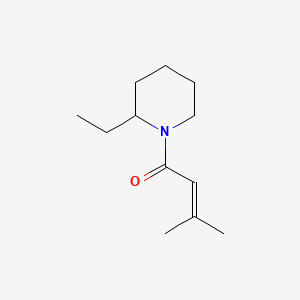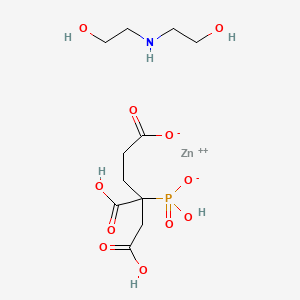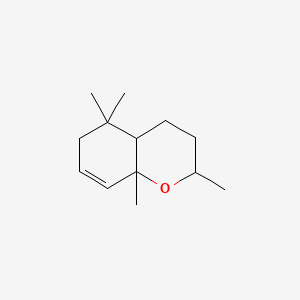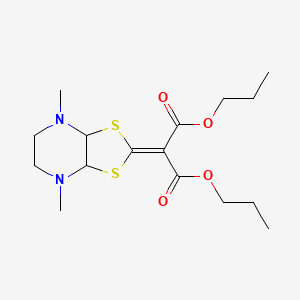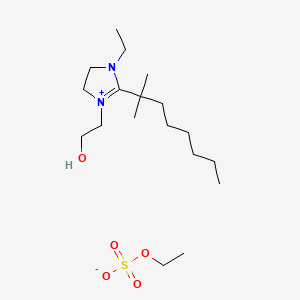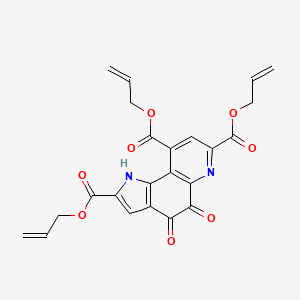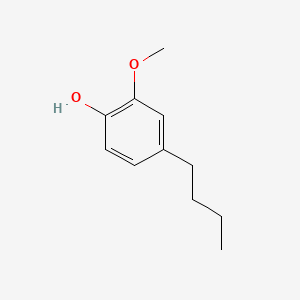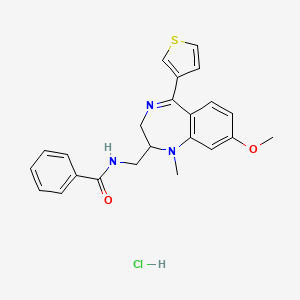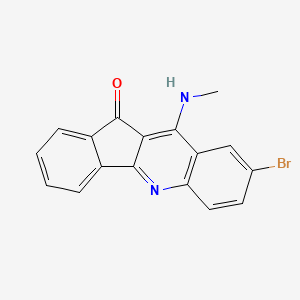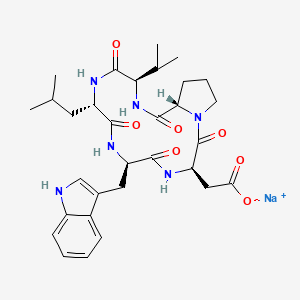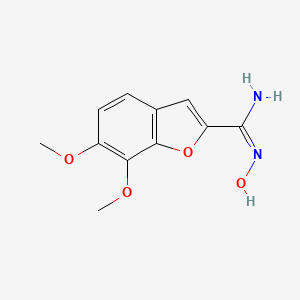
2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-N-hydroxy-2-benzofurancarboximidamide is a chemical compound known for its unique structure and properties. It belongs to the class of benzofuran derivatives, which are compounds containing a benzene ring fused to a furan ring. This compound is characterized by the presence of two methoxy groups at positions 6 and 7, and a hydroxyimino group attached to the carboximidamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-N-hydroxy-2-benzofurancarboximidamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzofuran derivative.
Methoxylation: Introduction of methoxy groups at positions 6 and 7 of the benzofuran ring. This can be achieved using methanol and a suitable catalyst under reflux conditions.
Formation of Carboximidamide: The carboximidamide moiety is introduced through a reaction with cyanamide or a similar reagent.
Hydroxyimino Group Addition:
Industrial Production Methods
Industrial production of 6,7-Dimethoxy-N-hydroxy-2-benzofurancarboximidamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-N-hydroxy-2-benzofurancarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation Products: Oximes, nitroso derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted benzofuran derivatives.
Scientific Research Applications
6,7-Dimethoxy-N-hydroxy-2-benzofurancarboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-N-hydroxy-2-benzofurancarboximidamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-2-benzofurancarboximidamide: Lacks the hydroxyimino group.
6,7-Dimethoxy-2-benzofuran: Lacks both the carboximidamide and hydroxyimino groups.
N-Hydroxy-2-benzofurancarboximidamide: Lacks the methoxy groups.
Uniqueness
6,7-Dimethoxy-N-hydroxy-2-benzofurancarboximidamide is unique due to the presence of both methoxy and hydroxyimino groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
84748-19-6 |
|---|---|
Molecular Formula |
C11H12N2O4 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
N'-hydroxy-6,7-dimethoxy-1-benzofuran-2-carboximidamide |
InChI |
InChI=1S/C11H12N2O4/c1-15-7-4-3-6-5-8(11(12)13-14)17-9(6)10(7)16-2/h3-5,14H,1-2H3,(H2,12,13) |
InChI Key |
LAOYQYLJGODWAB-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=C(C2=C(C=C1)C=C(O2)/C(=N\O)/N)OC |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(O2)C(=NO)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


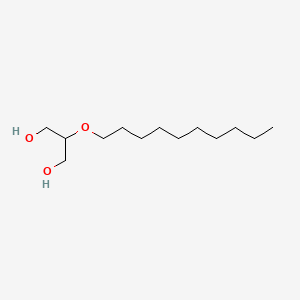
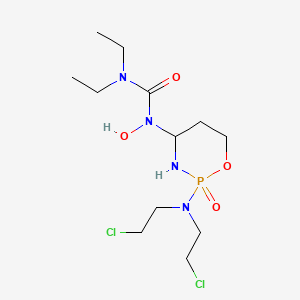
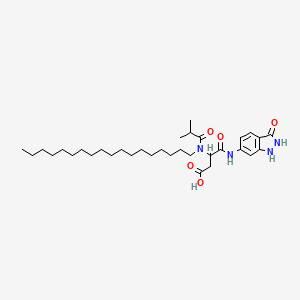
![2-(4-Aminophenyl)-5-[(2-tert-butyl-5-methylphenyl)sulfanyl]-6-hydroxy-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12704849.png)
